molecular formula C22H25N3O4 B14953962 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(propan-2-yloxy)benzyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(propan-2-yloxy)benzyl]propanamide

Cat. No.: B14953962
M. Wt: 395.5 g/mol
InChI Key: ILXBHEZSDXKHDM-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is a complex organic compound with a unique structure that combines a benzodiazepine core with a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanamide Moiety: The propanamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Final Assembly: The final product is obtained by combining the benzodiazepine core with the propanamide moiety under controlled conditions, often involving heating and the use of solvents like dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazepine ring or the propanamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This interaction can lead to anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOIC ACID: Similar structure but lacks the propanamide moiety.

    2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Different core structure but shares some functional groups.

Uniqueness

The uniqueness of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE lies in its combination of a benzodiazepine core with a propanamide moiety, which may confer unique pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(2-propan-2-yloxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)29-19-10-6-3-7-15(19)13-23-20(26)12-11-18-22(28)24-17-9-5-4-8-16(17)21(27)25-18/h3-10,14,18H,11-13H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)

InChI Key

ILXBHEZSDXKHDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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